

Synthesis of Diiodomethane via the Finkelstein Reaction: An In-depth Technical Guide

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Abstract

Diiodomethane (CH₂I₂), also known as methylene iodide, is a valuable reagent in organic synthesis, particularly for the Simmons-Smith cyclopropanation reaction. Its high density also lends it to applications in mineralogy. The Finkelstein reaction provides a straightforward and efficient method for the synthesis of **diiodomethane** from the readily available precursor, dichloromethane (CH₂Cl₂). This technical guide details various protocols for this synthesis, including the classic acetone-based method, a more efficient dimethylformamide (DMF)-based procedure, and modern phase-transfer catalysis techniques. This document provides a comprehensive overview of the reaction, including detailed experimental procedures, tabulated quantitative data for easy comparison, and a workflow diagram for clarity.

Introduction to the Finkelstein Reaction

The Finkelstein reaction is a bimolecular nucleophilic substitution (S_n2) reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides. The reaction is typically carried out by treating the alkyl halide with an excess of an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent. The success of the classic Finkelstein reaction hinges on Le Châtelier's principle; the reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in a solvent like acetone, in which sodium iodide is soluble.



For the synthesis of **diiodomethane**, dichloromethane is treated with two equivalents of an iodide salt:

CH₂Cl₂ + 2 NaI → CH₂I₂ + 2 NaCl

While the acetone-based method is traditional, modifications using other solvents like dimethylformamide (DMF) or employing phase-transfer catalysts have been developed to improve reaction rates and yields.

Comparative Analysis of Synthetic Protocols

Three primary methodologies for the synthesis of **diiodomethane** via the Finkelstein reaction are prevalent: the classic acetone method, the DMF method, and phase-transfer catalysis. The choice of method often depends on the desired scale, reaction time, and available resources.

Data Presentation

The following tables summarize the quantitative data from various reported protocols for the synthesis of **diiodomethane**.

Table 1: Synthesis of **Diiodomethane** using Sodium Iodide in Acetone

| Dichloro methane (g) | Sodium lodide (g) | Acetone (mL) | Reaction Time (h) | Temperat ure (°C) | Yield (%) | Referenc e |
|----------------------------|----------------------|-----------------|----------------------|----------------------|------------------|---------------|
| 30 | 120 | 100 | 20 | Reflux | Not specified | |

Table 2: Synthesis of Diiodomethane using Sodium Iodide in DMF

| Dichloro methane (g) | Sodium lodide (g) | DMF (mL) | Reaction Time (h) | Temperat ure (°C) | Yield (%) | Referenc e |
|----------------------------|----------------------|----------|----------------------|----------------------|-----------|---------------|
| 30 | 120 | 100 | 1 | 145 | ~68.7 | |



Table 3: Synthesis of Diiodomethane using Phase-Transfer Catalysis

| Dichlo rometh ane (g) | Potass ium Iodide (g) | Water (g) | Cataly st (g) | Cataly st Type | Reacti on Time (h) | Tempe rature (°C) | Yield (%) | Refere nce |
|-----------------------------|--------------------------------|--------------|------------------|--|-----------------------------|-------------------------|--------------|---------------|
| 250 | 1080 | 300 | 3.9 | Triethyl benzyla mmoniu m chloride | 12 | 105- 110 | >80 | |
| 32.7 | 237 (70 wt% aq. soln) | - | 6.8 | Immobil ized phase-transfer catalyst | 7 | 108 ± 2 | 90.0 | |
| 35.4 | 277 (60 wt% aq. soln) | - | 8 | Immobil ized phase-transfer catalyst | 8 | 90 ± 2 | 84.6 | |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of **diiodomethane** via the Finkelstein reaction.

Protocol 1: Synthesis in Acetone

This protocol is based on the classic Finkelstein reaction conditions.

Materials:

- Dichloromethane (CH₂Cl₂)
- Sodium Iodide (Nal)



- Round-bottom flask
- Reflux condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 30 g of dichloromethane and 100 mL of warm acetone.
- To this solution, add 120 g of sodium iodide.
- Heat the mixture to reflux and maintain for approximately 20 hours. The formation of a white precipitate (NaCl) will be observed.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Separate the acetone solution from the precipitated sodium chloride by decantation or filtration.
- The acetone is then removed from the filtrate by distillation or using a rotary evaporator to yield crude **diiodomethane**.
- Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis in Dimethylformamide (DMF)

This protocol offers a faster reaction time and higher yield compared to the acetone method.

Materials:

Dichloromethane (CH₂Cl₂)



- Sodium Iodide (Nal)
- Dimethylformamide (DMF)
- Three-necked flask
- Reflux condenser
- Thermometer
- Heating mantle
- Separatory funnel
- Drying agent (e.g., MgSO₄)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a three-necked flask equipped with a reflux condenser and a thermometer, combine 100 mL of DMF, 120 g of NaI, and 30 g of dichloromethane.
- Upon mixing, an exothermic reaction may cause the temperature to rise.
- Heat the mixture to reflux and maintain for 1 hour. The reaction temperature should reach approximately 145 °C. A precipitate of NaCl will form.
- After 1 hour, cool the reaction mixture and add 300 mL of water.
- Transfer the mixture to a separatory funnel. A brown, lower layer of crude diiodomethane will separate.
- Separate the layers and extract the aqueous phase with dichloromethane (3 x 100 mL).
- Combine the organic extracts with the initial crude diiodomethane layer.



- Wash the combined organic phase twice with 100 mL of 5% aqueous sodium thiosulfate solution to remove any dissolved iodine, followed by a water wash.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Remove the dichloromethane by rotary evaporation.
- The resulting residue is then purified by vacuum distillation, collecting the fraction at approximately 80 °C / 20 mmHg to yield pure **diiodomethane**.

Protocol 3: Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Materials:

- Dichloromethane (CH₂Cl₂)
- Sodium Iodide (Nal)
- · Triethylbenzylammonium chloride
- Water
- Reactor with stirring and heating capabilities
- Filtration apparatus
- Separatory funnel

Procedure:

- To a reactor equipped with a stirrer, add 250 g of dichloromethane, 3.9 g of triethylbenzylammonium chloride, and 300 g of distilled water.
- With stirring, add 1080 g of sodium iodide in portions.
- Heat the mixture to 105-110 °C and maintain the reaction for 12 hours.



- Monitor the reaction progress by gas chromatography.
- Once the reaction is complete, cool the mixture to approximately 50 °C and filter the precipitated sodium chloride.
- Allow the filtrate to stand and separate into layers.
- Separate the lower organic layer containing the diiodomethane. The upper aqueous layer, containing unreacted sodium iodide and the catalyst, can be recycled for subsequent batches.

Mandatory Visualizations Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of **diiodomethane** via the Finkelstein reaction, followed by purification.



Reactants: Solvent: Dichloromethane (CH2Cl2) Acetone or DMF Sodium Iodide (NaI) Finkelstein Reaction (Heating/Reflux) Precipitate: Crude Diiodomethane Sodium Chloride (NaCl) in Solvent Filtration / Separation Solvent Removal (Distillation / Rotovap) Purification (Vacuum Distillation) Pure Diiodomethane (CH2I2)

Workflow for Diiodomethane Synthesis via Finkelstein Reaction

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Caption: General workflow for diiodomethane synthesis.

Product Characterization



The final product, **diiodomethane**, should be a dense, colorless to pale yellow liquid. It is sensitive to light and can decompose to form iodine, giving it a brownish color. Proper storage in a dark, cool place is recommended.

Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1 H NMR (in CDCl₃): A singlet is expected around δ 5.8 ppm.
 - ¹³C NMR (in CDCl₃): A triplet (due to coupling with deuterium from the solvent in some cases, otherwise a singlet) is expected around δ -54 ppm.
- Infrared (IR) Spectroscopy: Characteristic C-H stretching and bending frequencies, as well as the C-I stretching frequency, would be observed.
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight of the product.

Safety Considerations

- Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
- **Diiodomethane** is a lachrymator and is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
- The reaction should be performed with adequate ventilation to avoid the inhalation of solvent vapors.

Conclusion

The Finkelstein reaction offers a versatile and effective means of synthesizing **diiodomethane** from dichloromethane. While the classic acetone method is straightforward, the use of DMF as a solvent can significantly reduce reaction times and improve yields. Furthermore, the development of phase-transfer catalysis methods provides a scalable and potentially more environmentally friendly approach by allowing for the recycling of the aqueous phase. The



choice of the optimal protocol will depend on the specific requirements of the laboratory, including scale, desired purity, and available equipment. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their needs.

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